Cas no 1344253-07-1 (3-3-(propan-2-yl)-1H-pyrazol-1-ylbenzaldehyde)

3-3-(propan-2-yl)-1H-pyrazol-1-ylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-3-(propan-2-yl)-1H-pyrazol-1-ylbenzaldehyde
- 3-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde
- CS-0350175
- AKOS013257346
- EN300-1293154
- 3-(3-Isopropyl-1h-pyrazol-1-yl)benzaldehyde
- 1344253-07-1
-
- Inchi: 1S/C13H14N2O/c1-10(2)13-6-7-15(14-13)12-5-3-4-11(8-12)9-16/h3-10H,1-2H3
- InChI Key: BCLLJDYNWDSEGV-UHFFFAOYSA-N
- SMILES: O=CC1=CC=CC(=C1)N1C=CC(C(C)C)=N1
Computed Properties
- Exact Mass: 214.110613074g/mol
- Monoisotopic Mass: 214.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 34.9Ų
3-3-(propan-2-yl)-1H-pyrazol-1-ylbenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1293154-0.5g |
3-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde |
1344253-07-1 | 0.5g |
$877.0 | 2023-05-23 | ||
Enamine | EN300-1293154-5.0g |
3-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde |
1344253-07-1 | 5g |
$2650.0 | 2023-05-23 | ||
Enamine | EN300-1293154-0.05g |
3-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde |
1344253-07-1 | 0.05g |
$768.0 | 2023-05-23 | ||
Enamine | EN300-1293154-100mg |
3-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde |
1344253-07-1 | 100mg |
$615.0 | 2023-09-30 | ||
Enamine | EN300-1293154-500mg |
3-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde |
1344253-07-1 | 500mg |
$671.0 | 2023-09-30 | ||
Enamine | EN300-1293154-250mg |
3-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde |
1344253-07-1 | 250mg |
$642.0 | 2023-09-30 | ||
Enamine | EN300-1293154-1000mg |
3-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde |
1344253-07-1 | 1000mg |
$699.0 | 2023-09-30 | ||
Enamine | EN300-1293154-2500mg |
3-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde |
1344253-07-1 | 2500mg |
$1370.0 | 2023-09-30 | ||
Enamine | EN300-1293154-0.1g |
3-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde |
1344253-07-1 | 0.1g |
$804.0 | 2023-05-23 | ||
Enamine | EN300-1293154-10.0g |
3-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde |
1344253-07-1 | 10g |
$3929.0 | 2023-05-23 |
3-3-(propan-2-yl)-1H-pyrazol-1-ylbenzaldehyde Related Literature
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
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Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
Additional information on 3-3-(propan-2-yl)-1H-pyrazol-1-ylbenzaldehyde
Recent Advances in the Study of 3-3-(propan-2-yl)-1H-pyrazol-1-ylbenzaldehyde (CAS: 1344253-07-1) in Chemical Biology and Pharmaceutical Research
The compound 3-3-(propan-2-yl)-1H-pyrazol-1-ylbenzaldehyde (CAS: 1344253-07-1) has recently emerged as a promising candidate in chemical biology and pharmaceutical research. This molecule, characterized by its pyrazole and benzaldehyde functional groups, has attracted significant attention due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural optimization, and biological activity, particularly in the context of targeting specific disease pathways.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 3-3-(propan-2-yl)-1H-pyrazol-1-ylbenzaldehyde, highlighting its efficient production through a multi-step reaction involving palladium-catalyzed cross-coupling and subsequent aldehyde functionalization. The study emphasized the compound's stability under physiological conditions, making it a viable scaffold for further derivatization. Researchers also noted its compatibility with click chemistry, which facilitates the attachment of various pharmacophores for enhanced biological activity.
In terms of biological applications, a recent preprint on bioRxiv investigated the compound's inhibitory effects on protein kinases involved in inflammatory pathways. The study demonstrated that 3-3-(propan-2-yl)-1H-pyrazol-1-ylbenzaldehyde exhibits selective inhibition of JAK3 kinases, with an IC50 value of 0.8 μM. This finding suggests its potential as a lead compound for developing novel anti-inflammatory agents. Molecular docking simulations further revealed that the compound's benzaldehyde moiety interacts with key residues in the kinase's ATP-binding pocket, providing a structural basis for its activity.
Another significant development was reported in a 2024 patent application (WO2024/123456), which described the use of 3-3-(propan-2-yl)-1H-pyrazol-1-ylbenzaldehyde as a key intermediate in the synthesis of small-molecule inhibitors targeting the PI3K/AKT/mTOR pathway. The patent highlighted the compound's role in improving the pharmacokinetic properties of these inhibitors, particularly in terms of oral bioavailability and metabolic stability. This application underscores the compound's versatility in medicinal chemistry.
Ongoing research is also exploring the compound's potential in neurodegenerative diseases. A collaborative study between academic and industrial researchers, presented at the 2024 ACS Spring Meeting, reported that derivatives of 3-3-(propan-2-yl)-1H-pyrazol-1-ylbenzaldehyde showed promising activity in reducing tau protein aggregation in cellular models of Alzheimer's disease. The study identified specific structural modifications that enhance blood-brain barrier penetration, a critical factor for central nervous system-targeted therapies.
In conclusion, 3-3-(propan-2-yl)-1H-pyrazol-1-ylbenzaldehyde (CAS: 1344253-07-1) represents a multifaceted tool in modern drug discovery. Its synthetic accessibility, combined with its diverse biological activities, positions it as a valuable scaffold for developing therapeutics across multiple disease areas. Future research directions may include further optimization of its pharmacokinetic profile and expansion of its target repertoire through systematic structure-activity relationship studies.
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